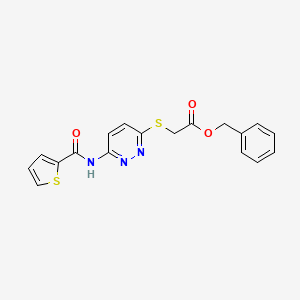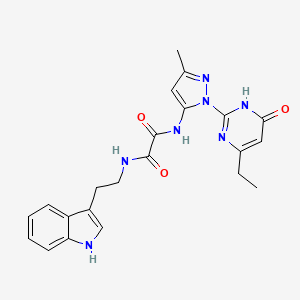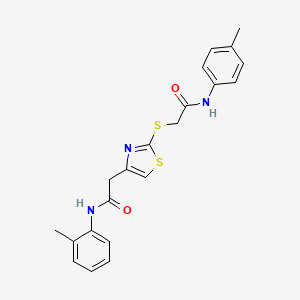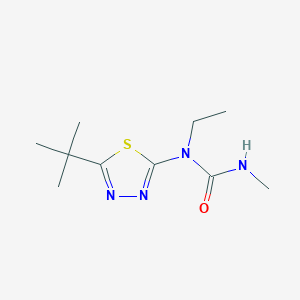
Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl 2-((6-(thiophene-2-carboxamido)pyridazin-3-yl)thio)acetate” is a chemical compound. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents .
Synthesis Analysis
The synthesis of thiophene derivatives, which are part of the compound, involves heterocyclization of various substrates . Pyridazine synthesis, another component of the compound, has been achieved through reactions such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction .Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring and a pyridazine ring . The thiophene ring is a five-membered ring made up of one sulfur atom . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The chemical reactions involved in the formation of thiophene and pyridazine derivatives include the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis . These reactions involve condensation between various compounds .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives starting from related compounds. These derivatives have been evaluated for their antimicrobial and antioxidant activity, highlighting their potential in medicinal chemistry and drug discovery (Flefel et al., 2018).
Molecular Docking and Inhibitory Activity
Newly synthesized compounds related to the specified chemical structure have shown moderate to good binding energies towards specific proteins, such as GlcN-6-P synthase, indicating their potential use in targeting diseases at the molecular level (Flefel et al., 2018).
Heterocyclic Synthesis
The reactivity of related compounds towards various nitrogen nucleophiles has been investigated, leading to the synthesis of a wide range of heterocyclic derivatives, such as pyrazole, isoxazole, and pyrimidine, which are of interest in pharmaceutical chemistry (Mohareb et al., 2004).
Applications in Material Science
Electrochemical DNA Sensor
Thiophene derivatives have been synthesized for use in electrochemical DNA sensors. These derivatives, through the protection of the carboxyl group, allow for stable electro-active polymer films, demonstrating their application in biosensor technology (Kang et al., 2004).
Electrochromic Properties
The synthesis of copolymers containing thiophene and their electrochromic properties have been explored, showcasing their potential in developing new materials for electronic and optical devices (Aydın & Kaya, 2013).
Chemical Transformations
Dearomatising Rearrangements
Research on lithiated thiophenecarboxamides has led to the discovery of dearomatising cyclisation, enabling the transformation into pyrrolinones, azepinones, or partially saturated azepinothiophenes, contributing to the advancement in synthetic organic chemistry (Clayden et al., 2004).
Oxidative Vinylation
The oxidative vinylation of thiophene-2-carboxylic acids with alkenes has been achieved through directed C-H bond cleavage, offering a new route for the regioselective synthesis of 3-vinylated products, which is significant for the development of novel organic synthesis methodologies (Ueyama et al., 2011).
Propiedades
IUPAC Name |
benzyl 2-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-17(24-11-13-5-2-1-3-6-13)12-26-16-9-8-15(20-21-16)19-18(23)14-7-4-10-25-14/h1-10H,11-12H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPMKAKUHXTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)
![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)
![5-(furan-2-ylmethyl)-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2821588.png)
![5-[(2-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2821590.png)
![8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)



![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2821599.png)
![N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2821601.png)

![4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)


